Cas no 2228828-36-0 (2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol)

2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol
- EN300-1952716
- 2228828-36-0
-
- インチ: 1S/C8H10F2O2/c1-5-3-7(6(2)12-5)8(9,10)4-11/h3,11H,4H2,1-2H3
- InChIKey: OWYPZUYXNFUHFC-UHFFFAOYSA-N
- SMILES: FC(CO)(C1C=C(C)OC=1C)F
計算された属性
- 精确分子量: 176.06488588g/mol
- 同位素质量: 176.06488588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 161
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 33.4Ų
2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1952716-10.0g |
2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol |
2228828-36-0 | 10g |
$8357.0 | 2023-05-31 | ||
Enamine | EN300-1952716-1.0g |
2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol |
2228828-36-0 | 1g |
$1944.0 | 2023-05-31 | ||
Enamine | EN300-1952716-1g |
2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol |
2228828-36-0 | 1g |
$1944.0 | 2023-09-17 | ||
Enamine | EN300-1952716-5.0g |
2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol |
2228828-36-0 | 5g |
$5635.0 | 2023-05-31 | ||
Enamine | EN300-1952716-0.05g |
2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol |
2228828-36-0 | 0.05g |
$1632.0 | 2023-09-17 | ||
Enamine | EN300-1952716-0.1g |
2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol |
2228828-36-0 | 0.1g |
$1711.0 | 2023-09-17 | ||
Enamine | EN300-1952716-0.5g |
2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol |
2228828-36-0 | 0.5g |
$1866.0 | 2023-09-17 | ||
Enamine | EN300-1952716-0.25g |
2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol |
2228828-36-0 | 0.25g |
$1789.0 | 2023-09-17 | ||
Enamine | EN300-1952716-10g |
2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol |
2228828-36-0 | 10g |
$8357.0 | 2023-09-17 | ||
Enamine | EN300-1952716-2.5g |
2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol |
2228828-36-0 | 2.5g |
$3809.0 | 2023-09-17 |
2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-olに関する追加情報
Introduction to 2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol (CAS No. 2228828-36-0)
2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol (CAS No. 2228828-36-0) is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, including a dimethylfuran moiety and difluoroethanol side chain, exhibits promising potential in various biological and chemical applications. The presence of fluorine atoms in its molecular structure not only enhances its metabolic stability but also influences its electronic properties, making it an attractive candidate for drug design and development.
The dimethylfuran backbone in this compound contributes to its aromaticity and stability, while the difluoroethanol group introduces polarity and hydrogen bonding capabilities. These structural attributes make it a versatile scaffold for synthesizing novel bioactive molecules. Recent advancements in computational chemistry and molecular modeling have further highlighted the synthetic utility of this compound, suggesting its role in developing next-generation therapeutics.
In the realm of medicinal chemistry, the incorporation of fluorinated compounds has been extensively studied due to their ability to modulate pharmacokinetic properties such as bioavailability, metabolic half-life, and binding affinity. The fluorine atoms in 2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol are particularly noteworthy for their electron-withdrawing effects, which can enhance the compound's interaction with biological targets. This has led to increased interest in exploring its pharmacological profile across different disease indications.
Recent studies have demonstrated the compound's potential in inhibiting key enzymes involved in inflammatory pathways. The dimethylfuran ring system is known to exhibit anti-inflammatory properties by modulating cyclooxygenase (COX) and lipoxygenase (LOX) activities. Additionally, the difluoroethanol moiety may contribute to enhanced binding affinity by forming stable hydrogen bonds with protein targets. These findings align with the growing body of evidence supporting the use of fluorinated heterocycles in drug discovery.
The synthesis of 2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol involves multi-step organic transformations that highlight the compound's synthetic complexity. Advanced synthetic methodologies, including cross-coupling reactions and fluorination techniques, have been employed to construct its intricate framework. The successful synthesis of this compound underscores the progress in modern organic chemistry and its impact on developing novel pharmaceuticals.
From a biochemical perspective, the presence of both fluorine atoms and a polar hydroxyl group in this molecule makes it an interesting candidate for further biochemical investigation. Fluorine substitution can significantly alter the electronic distribution within a molecule, affecting its reactivity and interactions with biological systems. The hydroxyl group, on the other hand, provides a site for hydrogen bonding interactions, which are crucial for enzyme-substrate recognition and drug-receptor binding.
Current research is exploring the compound's potential as a lead molecule for treating neurological disorders. The structural features of 2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol suggest that it may interact with neurotransmitter receptors or ion channels involved in conditions such as epilepsy or Alzheimer's disease. Preliminary computational studies have shown that fluorinated analogs of this compound exhibit high binding affinity to certain therapeutic targets, warranting further experimental validation.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacokinetic profiles. The introduction of fluorine atoms can improve drug stability against metabolic degradation and enhance membrane permeability. These attributes are particularly valuable in designing oral medications with improved bioavailability. The case of 2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol exemplifies how structural modifications can lead to compounds with enhanced therapeutic potential.
In conclusion, 2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol (CAS No. 2228828-36-0) represents a promising scaffold for medicinal chemistry innovation. Its unique structural composition and functional groups offer multiple avenues for therapeutic development across various disease areas. As research continues to uncover new applications for this compound, it is poised to play a significant role in shaping future pharmaceutical strategies.
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